molecular formula C6H11FO5 B12704638 6-Deoxy-6-fluoro-alpha-D-glucopyranose CAS No. 62182-12-1

6-Deoxy-6-fluoro-alpha-D-glucopyranose

Cat. No.: B12704638
CAS No.: 62182-12-1
M. Wt: 182.15 g/mol
InChI Key: SHFYXYMHVMDNPY-DVKNGEFBSA-N
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Description

6-Deoxy-6-fluoro-alpha-D-glucopyranose is a fluorinated derivative of glucose. This compound is characterized by the replacement of a hydroxyl group with a fluorine atom at the sixth carbon position of the glucose molecule. It has the molecular formula C6H11FO5 and a molecular weight of 182.15 g/mol . This modification imparts unique chemical and biological properties to the compound, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Deoxy-6-fluoro-alpha-D-glucopyranose typically involves the fluorination of glucose derivatives. One common method is the reaction of glucose with diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction proceeds as follows:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as crystallization and chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

6-Deoxy-6-fluoro-alpha-D-glucopyranose undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can regenerate the parent glucose derivative .

Scientific Research Applications

6-Deoxy-6-fluoro-alpha-D-glucopyranose has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Deoxy-6-fluoro-alpha-D-glucopyranose involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets enzymes involved in carbohydrate metabolism, such as hexokinase and glucose-6-phosphate dehydrogenase.

    Pathways: It interferes with glycolysis and the pentose phosphate pathway, leading to altered cellular metabolism.

Comparison with Similar Compounds

6-Deoxy-6-fluoro-alpha-D-glucopyranose can be compared with other fluorinated glucose derivatives:

Uniqueness

The unique fluorine substitution at the sixth carbon position of this compound imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

62182-12-1

Molecular Formula

C6H11FO5

Molecular Weight

182.15 g/mol

IUPAC Name

(2S,3R,4S,5S,6S)-6-(fluoromethyl)oxane-2,3,4,5-tetrol

InChI

InChI=1S/C6H11FO5/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-6,8-11H,1H2/t2-,3-,4+,5-,6+/m1/s1

InChI Key

SHFYXYMHVMDNPY-DVKNGEFBSA-N

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O)O)O)O)F

Canonical SMILES

C(C1C(C(C(C(O1)O)O)O)O)F

Origin of Product

United States

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